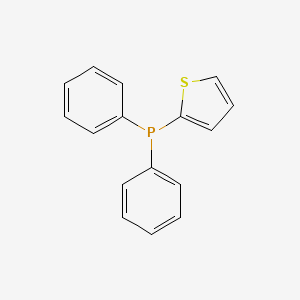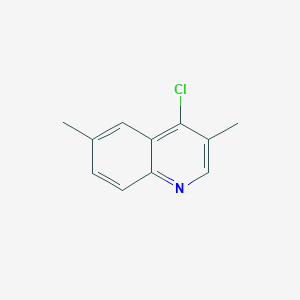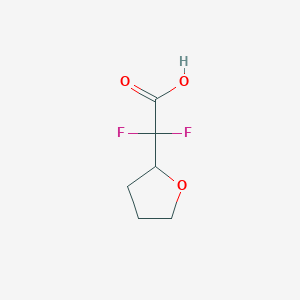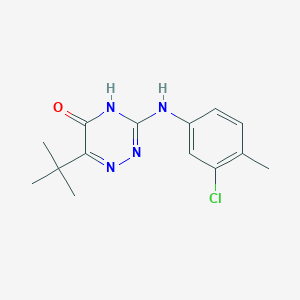
Phosphine, diphenyl-2-thienyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-thienylphenylphosphine , is a chemical compound with the molecular formula C12H9PS. It features a phosphorus atom bonded to two phenyl (C6H5) groups and a thienyl (C4H3S) group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: Diphenyl-(2-thienyl)phosphine can be synthesized directly by reacting 2-thienylmagnesium bromide (prepared from 2-bromothiophene) with phenylphosphine chloride or bromide.
Phosphination of 2-Thienyl Grignard Reagent: Another method involves treating 2-thienylmagnesium bromide with chlorodiphenylphosphine.
Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed cross-coupling reaction between 2-thienyl halides and phenylboronic acid derivatives can also yield the desired compound.
Industrial Production:: Industrial-scale production methods for diphenyl-(2-thienyl)phosphine are not widely documented. research laboratories often employ the synthetic routes mentioned above.
Análisis De Reacciones Químicas
Diphenyl-(2-thienyl)phosphine participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding phosphine oxide (diphenyl-(2-thienyl)phosphine oxide).
Substitution: The phenyl groups can undergo substitution reactions with suitable electrophiles.
Coordination Chemistry: The compound forms complexes with metal ions, as demonstrated by its reaction with lanthanide nitrates and triflates.
Common reagents include Grignard reagents, halogens, and metal salts. The major products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Diphenyl-(2-thienyl)phosphine finds applications in:
Catalysis: As a ligand in transition metal-catalyzed reactions.
Materials Science: Its derivatives contribute to the development of organic semiconductors and optoelectronic materials.
Biological Studies: Investigating its interactions with metal ions and biological systems.
Mecanismo De Acción
The exact mechanism of action for diphenyl-(2-thienyl)phosphine varies based on its application. In catalysis, it coordinates with metal centers, influencing reaction pathways. In materials science, its electronic properties play a crucial role.
Comparación Con Compuestos Similares
Diphenyl-(2-thienyl)phosphine shares similarities with other organophosphines, such as triphenylphosphine (Ph3P) and diphenylphosphine oxide (Ph2P=O). its thienyl substituent sets it apart, providing unique reactivity and properties.
Propiedades
Número CAS |
61157-16-2 |
|---|---|
Fórmula molecular |
C16H13PS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
diphenyl(thiophen-2-yl)phosphane |
InChI |
InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H |
Clave InChI |
YMDGNZIBYXLHDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)

![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)





